N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-methoxyphenyl)-1,3-dihydroisoindole-5-carboxamide
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Overview
Description
N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-methoxyphenyl)-1,3-dihydroisoindole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a benzodioxole moiety, a methoxyphenyl group, and an isoindole carboxamide framework
Preparation Methods
The synthesis of N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-methoxyphenyl)-1,3-dihydroisoindole-5-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the synthesis of the 1,3-benzodioxole ring, which can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Isoindole Carboxamide: The isoindole carboxamide framework is synthesized through a series of reactions starting from phthalic anhydride, which undergoes amination and subsequent cyclization.
Coupling Reactions: The final step involves the coupling of the benzodioxole moiety with the isoindole carboxamide through a condensation reaction, often facilitated by a catalyst such as palladium.
Chemical Reactions Analysis
N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-methoxyphenyl)-1,3-dihydroisoindole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-methoxyphenyl)-1,3-dihydroisoindole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Biological Research: It is used in studies investigating the mechanisms of cell cycle regulation and apoptosis, providing insights into cancer biology.
Chemical Research: The compound serves as a model for studying the structure-activity relationships of indole-based molecules, aiding in the design of more potent derivatives.
Mechanism of Action
The mechanism of action of N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-methoxyphenyl)-1,3-dihydroisoindole-5-carboxamide involves its interaction with cellular targets such as tubulin. The compound disrupts microtubule assembly, leading to mitotic blockade and subsequent apoptosis of cancer cells . This disruption is achieved through the suppression of
Properties
IUPAC Name |
N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-methoxyphenyl)-1,3-dihydroisoindole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-29-21-7-5-20(6-8-21)27-13-18-4-3-17(11-19(18)14-27)24(28)26-25-12-16-2-9-22-23(10-16)31-15-30-22/h2-12H,13-15H2,1H3,(H,26,28)/b25-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFQJHLBYWPWTP-ROTLSHHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=C(C2)C=C(C=C3)C(=O)NN=CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CC3=C(C2)C=C(C=C3)C(=O)N/N=C\C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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